Regiochemistry‑Dependent Condensation Reactivity with Formaldehyde: Ortho vs. Para Isomer
In the seminal 1946 study by Fieser and Gates, the three isomeric nitrophenylnitromethanes (ortho, meta, para) were reacted separately with formaldehyde under identical conditions. The ortho isomer (1‑nitro‑2‑(nitromethyl)benzene) exhibited a distinct condensation behavior that differed from the para isomer in terms of product type and yield, demonstrating that the aromatic nitro group position dictates the course of the reaction [REFS‑1].
| Evidence Dimension | Condensation product formation with formaldehyde |
|---|---|
| Target Compound Data | 1‑Nitro‑2‑(nitromethyl)benzene (ortho): yields 2‑nitro‑α‑phenyl‑β‑nitroethyl nitrate derivative after nitration of the condensation mixture; specific yield values were reported. |
| Comparator Or Baseline | 1‑Nitro‑4‑(nitromethyl)benzene (para): different product distribution and yield under identical treatment; 1‑Nitro‑3‑(nitromethyl)benzene (meta): intermediate behavior. |
| Quantified Difference | Yield and product identity differ qualitatively; exact yield percentages are reported in the original paper (Fieser & Gates, 1946, Table I). |
| Conditions | Reaction with formaldehyde in the presence of base (e.g., triethylamine) at room temperature, followed by nitration. |
Why This Matters
For chemists planning condensation reactions at the nitromethyl α‑carbon, the ortho isomer provides a different product portfolio than the para isomer, directly influencing synthetic route design and procurement decisions.
- [1] Fieser, L. F. & Gates, M. (1946) Aromatic‑Aliphatic Nitro Compounds. II. The Condensation of Nitrophenylnitromethanes with Formaldehyde. Journal of the American Chemical Society, 68(11), 2249‑2252. View Source
